molecular formula C21H14N2O2 B5735387 5-(3-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE

5-(3-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE

Cat. No.: B5735387
M. Wt: 326.3 g/mol
InChI Key: AKPJIQNCUBOTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE typically involves a multi-step process. One common method is the cycloaddition reaction of nitrile oxides with unsaturated compounds, which forms the isoxazole ring . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process might also incorporate green chemistry principles, such as using water as a solvent and employing reusable catalysts to minimize waste and toxicity .

Chemical Reactions Analysis

Types of Reactions

5-(3-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Selenium dioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated intermediates in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthaloylacridones, while substitution reactions can produce various functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(3-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE apart is its unique combination of a toluidine group and an anthra[1,9-cd]isoxazole core. This structure imparts specific electronic and steric properties that make it particularly effective in certain applications, such as enzyme inhibition and material science .

Properties

IUPAC Name

10-(3-methylanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2/c1-12-5-4-6-13(11-12)22-16-9-10-17-19-18(16)20(24)14-7-2-3-8-15(14)21(19)25-23-17/h2-11,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPJIQNCUBOTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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